

analytical reference material for Deschloronorketamine HCl

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Compound of Interest

Compound Name:	Deschloronorketamine Hydrochloride
Cat. No.:	B15551615

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Analytical Reference Material: Deschloronorketamine HCl

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed application notes and protocols for the analytical reference material of **Deschloronorketamine hydrochloride** (HCl). Deschloronorketamine is the primary metabolite of deschloroketamine (DCK), an arylcyclohexylamine and dissociative anesthetic.[\[1\]](#) As a certified reference material (CRM), it is intended for use in research and forensic applications, including but not limited to, qualitative identification, quantitative analysis, and as a standard in the development of new analytical methods.

Physicochemical Properties

Deschloronorketamine HCl is a crystalline solid with the following properties:

Property	Value	Reference
Formal Name	2-amino-2-phenyl-cyclohexanone, monohydrochloride	[1]
CAS Number	7015-20-5	[1]
Molecular Formula	C ₁₂ H ₁₅ NO • HCl	[1]
Formula Weight	225.7 g/mol	[1]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]

Solubility

Solvent	Solubility	Reference
DMF	5 mg/mL	[1]
DMSO	10 mg/mL	[1]
Ethanol	10 mg/mL	[1]
PBS (pH 7.2)	5 mg/mL	[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of Deschloronorketamine.

Sample Preparation:

- Standard Solution: Prepare a stock solution of Deschloronorketamine HCl in methanol at a concentration of 1 mg/mL. Further dilute with methanol to achieve the desired concentration for calibration curves.
- Biological Samples (Urine/Blood): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. The final extract should be reconstituted in a

solvent compatible with the GC-MS system, such as methanol or ethyl acetate.

Instrumentation and Conditions:

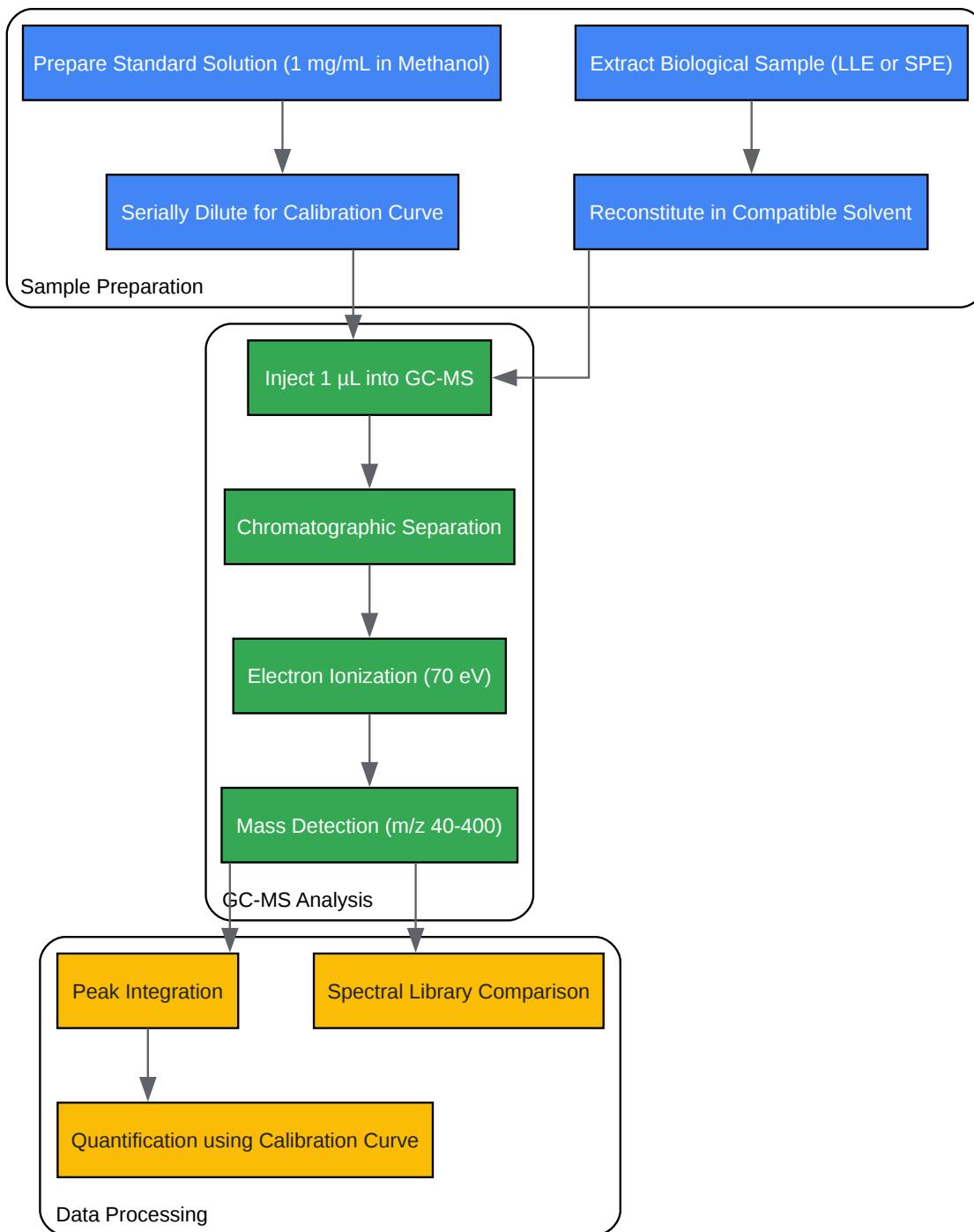
Parameter	Value
Instrument	Agilent Gas Chromatograph with Mass Selective Detector (or equivalent)
Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	280 °C
Injection Volume	1 μ L
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-400 amu
Acquisition Mode	Full Scan and/or Selected Ion Monitoring (SIM)

Expected Results:

The mass spectrum of the parent compound, deschloroketamine, shows a molecular ion at m/z 203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132.[2]

Deschloronorketamine, being the N-demethylated metabolite, would be expected to have a molecular ion at m/z 189 and a fragmentation pattern that reflects the loss of the amine group and subsequent fragmentations of the cyclohexanone and phenyl rings.

Experimental Workflow for GC-MS Analysis

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Caption: Workflow for GC-MS analysis of Deschloronorketamine HCl.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Deschloronorketamine in complex matrices.

Sample Preparation:

- Standard Solution: Prepare a stock solution of Deschloronorketamine HCl in methanol or acetonitrile at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
- Biological Samples (Plasma/Serum): A simple protein precipitation is often sufficient. To 100 μ L of plasma/serum, add 300 μ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., Deschloronorketamine-d4). Vortex and centrifuge. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

Instrumentation and Conditions:

Parameter	Value
Instrument	Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent)
Column	Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm (or equivalent)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

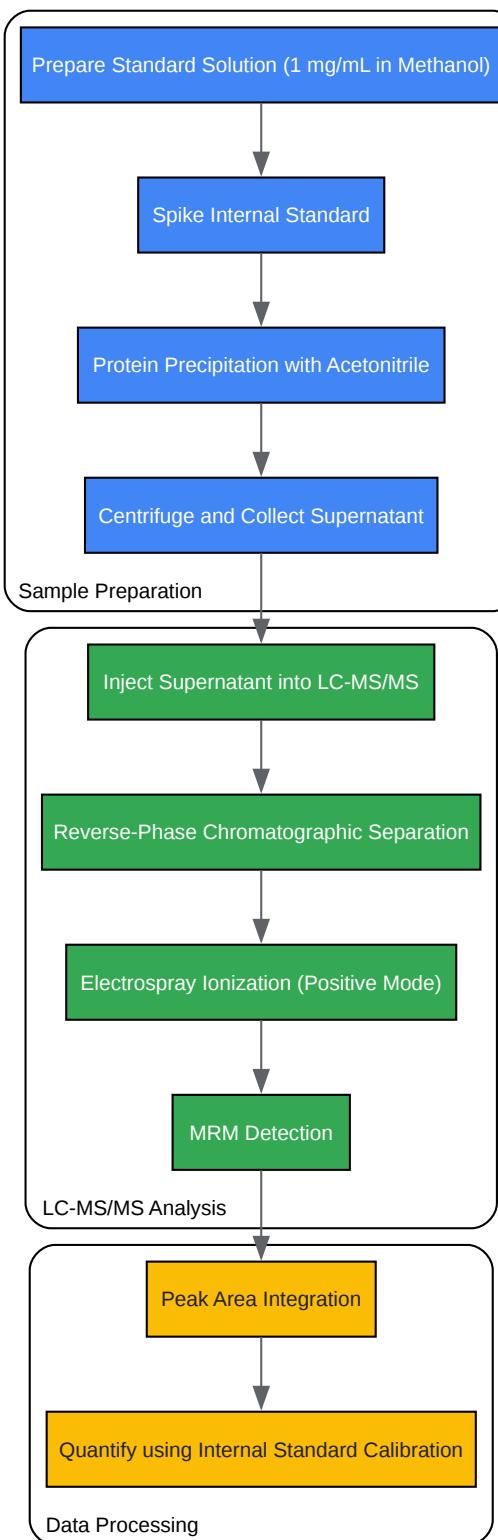
MRM Transitions (Predicted):

Since Deschloronorketamine is a metabolite of Deschloroketamine, we can predict its MRM transitions based on the parent compound. The precursor ion will be the protonated molecule $[M+H]^+$. Product ions will result from fragmentation of the molecule.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Deschloronorketamine	190.1	To be determined empirically	To be optimized
Deschloronorketamine-d4 (IS)	194.1	To be determined empirically	To be optimized

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of Deschloronorketamine HCl into the mass spectrometer.

Experimental Workflow for LC-MS/MS Analysis

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Caption: Workflow for LC-MS/MS analysis of Deschloronorketamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Deschloronorketamine HCl.

Sample Preparation:

Dissolve approximately 5-10 mg of Deschloronorketamine HCl in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Conditions:

Parameter	¹ H NMR	¹³ C NMR
Spectrometer	Bruker Avance 400 MHz (or equivalent)	Bruker Avance 100 MHz (or equivalent)
Solvent	DMSO-d ₆	DMSO-d ₆
Temperature	298 K	298 K
Pulse Program	zg30	zgpg30
Number of Scans	16	1024
Relaxation Delay	1.0 s	2.0 s
Spectral Width	16 ppm	240 ppm

Expected Spectral Data:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexanone ring, and the amine protons. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Specific chemical shifts will be dependent on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for the identification of functional groups present in the Deschloronorketamine HCl molecule.

Sample Preparation:

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Instrumentation and Conditions:

Parameter	Value
Spectrometer	PerkinElmer Spectrum Two FTIR Spectrometer (or equivalent) with ATR accessory
Spectral Range	4000 - 400 cm^{-1}
Resolution	4 cm^{-1}
Number of Scans	16

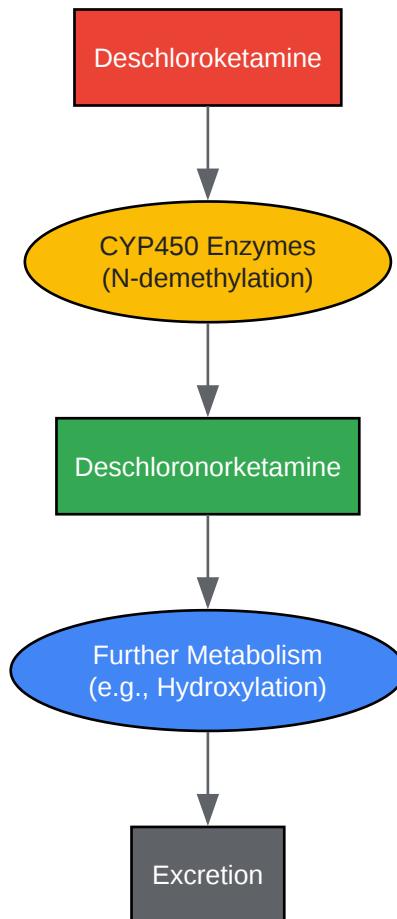
Expected Absorption Bands:

Functional Group	Expected Wavenumber (cm^{-1})
N-H stretch (amine salt)	3200 - 2800 (broad)
C-H stretch (aromatic)	3100 - 3000
C-H stretch (aliphatic)	3000 - 2850
C=O stretch (ketone)	~1715
C=C stretch (aromatic)	~1600, ~1450
N-H bend	~1550

Metabolism of Deschloronorketamine to Deschloronorketamine

The primary metabolic pathway for deschloroketamine is N-demethylation to form deschloronorketamine.^{[3][4]} This reaction is catalyzed by cytochrome P450 enzymes in the liver.

Metabolic Pathway of Deschloroketamine



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Caption: N-demethylation of Deschloroketamine to Deschloronorketamine.

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